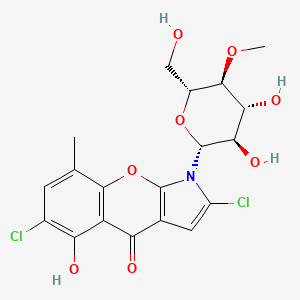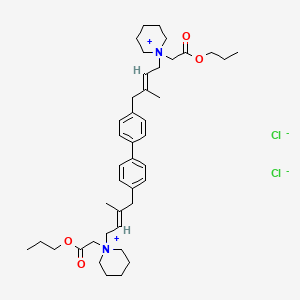
Pyralomicin 2a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyralomicin 2a is a novel antibiotic compound isolated from the culture broth of the bacterium Microtetraspora spiralisThis compound has shown promising antibacterial activity, making it a subject of interest in the field of medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyralomicin 2a can be synthesized through a series of chemical reactions involving the bromobenzoylation of pyralomicin la. The process involves treating this compound with p-bromobenzoyl chloride in pyridine at room temperature for 24 hours. The reaction mixture is then purified using silica gel column chromatography .
Industrial Production Methods: The industrial production of this compound involves the fermentation of Microtetraspora spiralis in a controlled environment. The culture broth is then extracted and purified to isolate this compound. This method ensures a consistent and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pyralomicin 2a undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions, such as bromobenzoylation, are commonly used to modify this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Bromobenzoyl chloride in pyridine is used for bromobenzoylation.
Major Products Formed: The major products formed from these reactions include various bromobenzoylated derivatives of this compound, which can be further analyzed using NMR spectroscopy .
Wissenschaftliche Forschungsanwendungen
Pyralomicin 2a has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and modification of benzopyranopyrrole structures.
Biology: this compound is studied for its antibacterial properties and its potential to combat resistant bacterial strains.
Medicine: The compound is being investigated for its potential use in developing new antibiotics.
Industry: this compound can be used in the production of antibacterial coatings and materials.
Wirkmechanismus
The mechanism of action of pyralomicin 2a involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Pyralomicin 2a is unique due to its benzopyranopyrrole core structure, which distinguishes it from other antibiotics. Similar compounds include:
Pyralomicin la: Another member of the pyralomicin family with a similar core structure.
Pyralomicin 2b and 2c: These compounds share the same core structure but differ in their substituents.
This compound stands out due to its specific bromobenzoylated derivative, which enhances its antibacterial activity .
Eigenschaften
CAS-Nummer |
139636-00-3 |
|---|---|
Molekularformel |
C19H19Cl2NO8 |
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
2,6-dichloro-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C19H19Cl2NO8/c1-6-3-8(20)13(25)11-12(24)7-4-10(21)22(18(7)30-16(6)11)19-15(27)14(26)17(28-2)9(5-23)29-19/h3-4,9,14-15,17,19,23,25-27H,5H2,1-2H3/t9-,14-,15-,17-,19-/m1/s1 |
InChI-Schlüssel |
ZXYNPGZWOMFXHV-JUTSKPLTSA-N |
Isomerische SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC)O)O)Cl)O)Cl |
Kanonische SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C(C(C(C(O4)CO)OC)O)O)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)


![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)

![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)


